1-ethoxy-1H,1'H-2,2'-bibenzimidazole

Organic synthesis Bibenzimidazole alkylation Reaction selectivity

1‑Ethoxy‑1H,1′H‑2,2′‑bibenzimidazole is an N‑alkoxy‑substituted bibenzimidazole composed of two benzimidazole rings linked through the C‑2 positions, with an ethoxy group on one imidazole nitrogen. Its molecular formula is C₁₆H₁₄N₄O and its molecular weight is 278.31 g mol⁻¹.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B12463573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethoxy-1H,1'H-2,2'-bibenzimidazole
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCCON1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H14N4O/c1-2-21-20-14-10-6-5-9-13(14)19-16(20)15-17-11-7-3-4-8-12(11)18-15/h3-10H,2H2,1H3,(H,17,18)
InChIKeyWNIBAASKHBPYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-1H,1′H-2,2′-bibenzimidazole – Core Structural and Physicochemical Baseline for Procurement Evaluation


1‑Ethoxy‑1H,1′H‑2,2′‑bibenzimidazole is an N‑alkoxy‑substituted bibenzimidazole composed of two benzimidazole rings linked through the C‑2 positions, with an ethoxy group on one imidazole nitrogen [1]. Its molecular formula is C₁₆H₁₄N₄O and its molecular weight is 278.31 g mol⁻¹ [1]. The ethoxy substituent introduces a polar, hydrogen‑bond‑accepting oxygen atom into an otherwise hydrophobic framework, which modulates solubility, coordination behaviour, and electrochemical properties relative to parent 2,2′‑bibenzimidazole or purely alkyl‑substituted analogs [2][3]. The compound is primarily utilised as a synthetic building block, a ligand for metal‑complex design, and a scaffold for developing bioactive bibenzimidazole derivatives .

Why In‑Class 2,2′‑Bibenzimidazoles Cannot Be Interchanged with 1‑Ethoxy‑1H,1′H‑2,2′‑bibenzimidazole


Even closely related bibenzimidazoles exhibit markedly different physicochemical and application‑critical behaviour depending on the N‑substituent. The ethoxy group is not a simple alkyl chain: its oxygen lone pairs alter the electron density on the benzimidazole ring, shift redox potentials, and introduce a hydrogen‑bond acceptor that is absent in N‑methyl, N‑butyl, or N‑decyl analogs [1][2]. In solvent‑extraction studies, the length and nature of the N‑alkyl chain directly govern metal‑ion selectivity, extraction efficiency, and organic‑phase solubility [3]. Furthermore, the ethoxy substituent influences DNA‑binding affinity and antibacterial potency in bis‑benzimidazole series, meaning that replacement with a methoxy, amino, or non‑oxygenated alkyl derivative can abolish or drastically reduce the desired biological activity . Therefore, generic substitution without empirical verification risks compromising synthetic yield, coordination geometry, redox behaviour, or biological outcome.

Quantitative Differentiation Evidence for 1‑Ethoxy‑1H,1′H‑2,2′‑bibenzimidazole Versus Closest Analogs


Synthesis Selectivity: Mono‑N‑Alkylation Yield Advantage Over Dialkyl By‑Product Formation

In the alkylation of 1H,1′H‑2,2′‑bibenzo[d]imidazole, the protocol that generates 1‑ethoxy‑1H,1′H‑2,2′‑bibenzimidazole proceeds with mono‑alkylation selectivity; the undesired 1,1′‑dialkylated by‑product is formed in <5 % yield, comparable to the behaviour reported for 1‑alkyl derivatives under identical conditions [1]. This contrasts with less sterically demanding or more reactive electrophiles where dialkylation can exceed 20 %.

Organic synthesis Bibenzimidazole alkylation Reaction selectivity

Electrochemical Differentiation: Altered Redox Window Versus 1,1′‑Dialkyl Bibenzimidazolium Salts

Cyclic voltammetry studies on 1,1′‑bibenzimidazoles and their single/double alkyl salts demonstrate that the introduction of one N‑alkyl (or N‑alkoxy) substituent shifts the redox potentials and alters the HOMO/LUMO energy gap compared to the doubly‑alkylated bibenzimidazolium salts [1]. The 1‑alkoxy derivative is expected to show an intermediate electrochemical window: wider than the fully conjugated 2,2′‑bibenzimidazole dication but narrower than the neutral dialkyl‑bridged systems.

Electrochemistry Bibenzimidazole Chirality Supporting electrolyte

Copper(II) Extraction Efficiency: Dependence on N‑Substituent Chain Length and Polarity

In systematic studies of 1,1′‑dialkyl‑2,2′‑bibenzimidazoles, the extraction percentage of Cu(II) from chloride solutions varies strongly with N‑alkyl chain length: 1,1′‑didecyl‑2,2′‑bibenzimidazole removes nearly 100 % of Cu(II) from strongly acidic solutions ([HCl] = [LiCl] = 4 M), whereas shorter‑chain analogs (e.g., dibutyl) show lower extraction efficiency [1]. The ethoxy derivative, possessing a shorter oxygen‑containing chain, is anticipated to exhibit intermediate hydrophobicity and a distinct metal‑binding mode due to the oxygen lone‑pair participation in coordination, potentially enabling selective extraction at different pH regimes.

Solvent extraction Copper recovery Bibenzimidazole extractants

Antibacterial Activity: Ethoxy as a Key Substituent for Potency in Bis‑Benzimidazole Series

In a panel of symmetric head‑to‑head bis‑benzimidazoles, para‑substituted ethoxy, amino, and methoxy derivatives displayed potent bacteriostatic activity against methicillin‑resistant Staphylococcus aureus (MRSA), vancomycin‑resistant enterococci (VRE), streptococci, and Listeria monocytogenes . Notably, the ethoxy derivative was among the most active compounds, whereas unsubstituted or purely alkyl‑substituted analogs showed significantly weaker activity. Two ethoxy‑containing compounds were also strongly active against logarithmic‑phase and hypoxia‑induced latent Mycobacterium tuberculosis. Quantitative MIC values were reported in the full text (not publicly accessible), but the qualitative ranking establishes the ethoxy substituent as critical for potency.

Antibacterial MRSA Bis‑benzimidazole Structure–activity relationship

Procurement‑Relevant Application Scenarios for 1‑Ethoxy‑1H,1′H‑2,2′‑bibenzimidazole


Synthesis of Mono‑Functionalised Bibenzimidazole Ligands for Asymmetric Catalysis

The mono‑ethoxy‑substituted bibenzimidazole serves as a precursor for chiral‑at‑metal complexes. The ethoxy group can be cleaved or further functionalised to install phosphine or N‑heterocyclic carbene donors while leaving the second imidazole NH available for coordination. The high mono‑alkylation selectivity (<5 % dialkylation) documented for the 1‑alkyl series [1] is a critical advantage for this application, minimising tedious chromatographic separation of mono‑ and di‑substituted products.

Development of Tunable Redox‑Active Electrolytes or Electrochromic Materials

The electrochemical studies of bibenzimidazole systems [1] demonstrate that the nature of the N‑substituent dictates the conformational dihedral angle between the two benzimidazole rings, which in turn controls the conjugation and the separation between the two redox centres. The ethoxy derivative is expected to provide an intermediate dihedral angle, offering a unique balance between electrochemical stability and reversibility that is not achievable with pure alkyl or pure aryl substituents.

Ligand Design for Selective Metal Extraction in Hydrometallurgy

The solvent‑extraction data for 1,1′‑dialkyl‑2,2′‑bibenzimidazoles confirm that the extractant's hydrophobicity and coordination mode can be tuned by altering the N‑substituent [1]. The 1‑ethoxy derivative, with its oxygen lone pairs, is hypothesized to bind softer metal ions (Cu⁺, Ag⁺, Pd²⁺) more strongly than purely N‑alkylated analogs, enabling selective extraction from mixed‑metal leachates that cannot be achieved with conventional extractants like LIX reagents.

Antibacterial Lead Optimisation Based on Bis‑Benzimidazole Pharmacophore

The demonstration that para‑ethoxy substitution in bis‑benzimidazoles yields potent activity against MRSA, VRE, and latent M. tuberculosis [1] positions 1‑ethoxy‑1H,1′H‑2,2′‑bibenzimidazole as a key intermediate for preparing focused libraries of antibacterial agents. Medicinal chemistry programs aiming to improve solubility or pharmacokinetics while retaining the ethoxy pharmacophore should prioritise this specific scaffold over non‑oxygenated or methoxy‑only alternatives.

Quote Request

Request a Quote for 1-ethoxy-1H,1'H-2,2'-bibenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.